4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
CAS No.: 313531-82-7
Cat. No.: VC21342191
Molecular Formula: C10H8BrN3OS
Molecular Weight: 298.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313531-82-7 |
|---|---|
| Molecular Formula | C10H8BrN3OS |
| Molecular Weight | 298.16 g/mol |
| IUPAC Name | 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C10H8BrN3OS/c1-6-13-14-10(16-6)12-9(15)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,14,15) |
| Standard InChI Key | WRTPVZMOUBYPJD-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Br |
| Canonical SMILES | CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Br |
Introduction
Structural Features and Molecular Characteristics
Key Structural Components and Properties
The molecular formula of 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be represented as C10H8BrN3OS, which is similar to the formula of related compounds in the chemical database . Based on structural similarities with documented compounds, its expected molecular weight would be approximately 298 g/mol. The molecule features several functional groups that contribute to its chemical properties:
| Structural Component | Description | Contribution to Properties |
|---|---|---|
| 4-Bromophenyl group | Aromatic ring with bromine at para position | Lipophilicity, potential for halogen bonding |
| Amide linkage (-CONH-) | Connecting group | Hydrogen bonding, stability, rigidity |
| 1,3,4-Thiadiazole ring | Five-membered heterocycle | Bioactivity, hydrogen bonding, stability |
| Methyl group | Attached to the thiadiazole ring | Lipophilicity, steric effects |
Physicochemical Properties
The physical and chemical properties of 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be inferred from similar compounds such as 5-bromo-2-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide and N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide . Expected properties include:
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Physical state: Likely a crystalline solid at room temperature
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Solubility: Limited water solubility, but likely soluble in organic solvents like dichloromethane, ethyl acetate, and dimethylformamide
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Stability: Generally stable under normal conditions, but potentially sensitive to strong acids or bases
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Melting point: Estimated to be between 180-230°C based on similar thiadiazole derivatives
Related Compounds and Structural Analogs
Comparison with Similar Thiadiazole Derivatives
Several structurally related compounds provide insights into the properties of 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide:
Structure-Activity Relationships
Based on knowledge of similar thiadiazole derivatives, several structure-activity relationships can be predicted:
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The 1,3,4-thiadiazole ring often confers biological activity, particularly antimicrobial, antifungal, and anticancer properties
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The 4-bromophenyl group may enhance lipophilicity and membrane permeability, potentially improving bioavailability
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The amide linkage provides hydrogen bonding sites for interactions with biological targets
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The methyl substituent on the thiadiazole ring can influence the electronic distribution and reactivity of the heterocyclic system
| Step | Reagents | Conditions | Intermediate/Product |
|---|---|---|---|
| Activation of carboxylic acid | 4-bromobenzoic acid, SOCl2 or EDC/HOBt | Room temperature, 2-4 hours | 4-bromobenzoyl chloride or activated ester |
| Amide formation | Activated acid derivative, 2-amino-5-methyl-1,3,4-thiadiazole, base (e.g., Et3N, DIPEA) | 0°C to room temperature, 12-24 hours | 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
| Purification | Chromatography, recrystallization | Various solvents (e.g., ethyl acetate/hexanes) | Pure final product |
Similar compounds have been synthesized using DMF as solvent with bases like DIPEA, as seen in the preparation of N-(2-amino-1,3,4-thiadiazol-5-yl)proline tert-butyl ester .
Analytical Characterization and Spectroscopic Properties
Spectroscopic Profile
Based on the structural features and data from similar compounds, the expected spectroscopic properties of 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide would include:
NMR Spectroscopy
The predicted 1H NMR spectrum would likely show:
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A singlet at approximately δ 2.5-2.7 ppm for the methyl group on the thiadiazole ring
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Two doublets with characteristic coupling constants (~8-9 Hz) for the para-substituted aromatic ring protons at ~δ 7.6-8.0 ppm
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A broad singlet for the amide NH proton at ~δ 10-12 ppm
Mass Spectrometry
The expected mass spectrometry profile would include:
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Molecular ion peak at m/z ≈ 298 [M+H]+ with characteristic bromine isotope pattern
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Fragment ions corresponding to the loss of bromine and cleavage of the amide bond
Analytical Methods for Identification
For identification and quality control of 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, several analytical techniques would be valuable:
| Analytical Technique | Information Provided | Expected Results |
|---|---|---|
| HPLC | Purity assessment | Retention time dependent on column and conditions |
| LC-MS | Identity confirmation | Molecular ion at m/z ≈ 298 [M+H]+ |
| IR Spectroscopy | Functional group identification | Strong C=O stretching at ~1650-1680 cm-1; N-H stretching at ~3200-3300 cm-1 |
| Elemental Analysis | Composition verification | C, H, N, S percentages matching the calculated values |
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